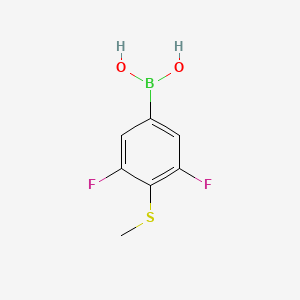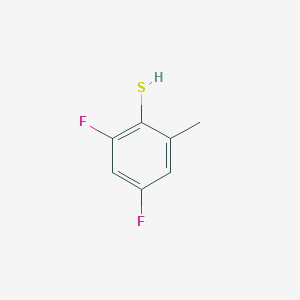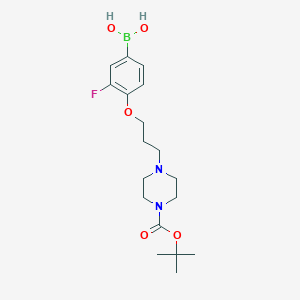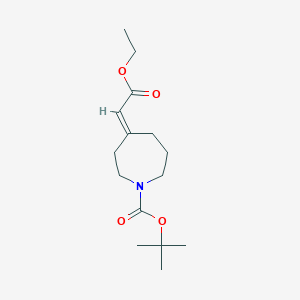
3,5-Difluoro-4-(methylthio)phenylboronic acid
Descripción general
Descripción
3,5-Difluoro-4-(methylthio)phenylboronic acid is an organoboron compound with a molecular formula of C7H7BF2O2S . It has a molecular weight of 204.01 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H7BF2O2S/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3,11-12H,1H3 . This code provides a specific textual representation of the molecule’s structure.Chemical Reactions Analysis
Boronic acids, including this compound, are commonly used in Suzuki-Miyaura cross-coupling reactions . These reactions are used to create carbon-carbon bonds between two organic compounds, which is a key step in the synthesis of many organic compounds.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 204.01 .Aplicaciones Científicas De Investigación
Catalysis in Amide Condensation
3,5-Difluoro-4-(methylthio)phenylboronic acid derivatives have shown utility in catalyzing direct amide condensation reactions. These reactions are fundamental in organic chemistry for creating amide bonds, which are essential in peptides, polymers, and many pharmaceuticals. The strong electron-withdrawing effect and the immobility in the fluorous recyclable phase of the perfluorodecyl group in such derivatives aid in their catalytic efficiency and reusability (Ishihara, Kondo & Yamamoto, 2001).
Organocatalysis in Carbocyclization
Some derivatives of this compound, like 3,5-Bis(pentafluorosulfanyl)phenylboronic acid, have been used as efficient organocatalysts for Conia-ene carbocyclization. This process is crucial in organic synthesis, particularly for converting 2-alkynic 1,3-dicarbonyl compounds into ene-carbocyclization products. The introduction of such specialized phenylboronic acids has improved yields and provided alternatives to traditional catalysts in non-polar solvents (Yang et al., 2012).
Amidation Catalysis
This compound and its analogs, like 2,4-Bis(trifluoromethyl)phenylboronic acid, have been shown to be highly effective catalysts for dehydrative amidation between carboxylic acids and amines. This process is important for synthesizing alpha-dipeptides, and the ortho-substituent of such boronic acids plays a crucial role in accelerating amidation by preventing coordination of amines to the boron atom (Wang, Lu & Ishihara, 2018).
Antibacterial Activity
The derivatives of this compound, such as (trifluoromethoxy)Phenylboronic Acids, have been explored for their antibacterial properties. These compounds have shown potential in vitro activity against bacteria like Escherichia coli and Bacillus cereus, indicating their relevance in developing new antibacterial agents (Adamczyk-Woźniak et al., 2021).
Biomolecule Enrichment
Specific derivatives, such as 2,4-Difluoro-3-formyl-phenylboronic acid-modified materials, have been synthesized for capturing and enriching cis-diol-containing biomolecules. These materials have high capture capacity and selectivity for certain biomolecules like adenosine, highlighting their potential application in biomolecular research and diagnostics (Cheng et al., 2015).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and not eating, drinking, or smoking when using this product .
Mecanismo De Acción
Target of Action
The primary target of 3,5-Difluoro-4-(methylthio)phenylboronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the organoboron reagent (such as this compound) transfers formally nucleophilic organic groups from boron to palladium . This results in the formation of a new Pd–C bond .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon–carbon bonds, enabling the synthesis of complex organic compounds .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the formation of new carbon–carbon bonds . This enables the synthesis of complex organic compounds, contributing to the advancement of organic chemistry and related fields .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is generally environmentally benign and is relatively stable under mild and functional group tolerant reaction conditions . . The compound is typically stored at temperatures between 2-8°C .
Análisis Bioquímico
Biochemical Properties
3,5-Difluoro-4-(methylthio)phenylboronic acid plays a significant role in biochemical reactions, particularly as a reagent in organic synthesis. It interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds. The compound’s boronic acid group allows it to form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and sensors . The interactions between this compound and biomolecules are primarily based on its ability to form stable complexes with hydroxyl groups, which is crucial for its function in biochemical assays and synthetic applications .
Cellular Effects
The effects of this compound on various cell types and cellular processes are not extensively documented. Boronic acids, in general, are known to influence cell function by interacting with cell surface receptors and enzymes. These interactions can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, boronic acids can inhibit proteasome activity, leading to alterations in protein degradation and cell cycle regulation
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of covalent bonds with target biomolecules. The boronic acid moiety can interact with serine and threonine residues in enzymes, leading to enzyme inhibition or activation . This interaction is reversible, allowing the compound to act as a competitive inhibitor in enzymatic reactions. Additionally, the presence of fluorine atoms in the compound enhances its binding affinity and specificity towards certain biomolecules .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important considerations for its use in biochemical assays. The compound is generally stable at room temperature but should be stored at 2-8°C to prevent degradation Over time, exposure to moisture and air can lead to hydrolysis of the boronic acid group, reducing its efficacy in biochemical reactions
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Boronic acids are known to exhibit dose-dependent effects, with higher doses potentially leading to toxicity and adverse effects It is crucial to determine the optimal dosage range for this compound to maximize its therapeutic potential while minimizing toxicity
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound can undergo metabolic transformations, such as oxidation and conjugation, which can affect its activity and function . The presence of fluorine atoms in the compound may influence its metabolic stability and resistance to enzymatic degradation . Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can interact with transporters and binding proteins, affecting its localization and accumulation in specific cellular compartments . The boronic acid group allows for reversible binding to cell surface receptors, facilitating its uptake and distribution within cells
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with cellular components and targeting signals. The compound can be directed to specific compartments or organelles through post-translational modifications and binding interactions . Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular processes and its potential therapeutic applications.
Propiedades
IUPAC Name |
(3,5-difluoro-4-methylsulfanylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF2O2S/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKQQWGTISJLIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)SC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701220408 | |
| Record name | Boronic acid, B-[3,5-difluoro-4-(methylthio)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701220408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1451392-38-3 | |
| Record name | Boronic acid, B-[3,5-difluoro-4-(methylthio)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451392-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[3,5-difluoro-4-(methylthio)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701220408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















